![molecular formula C25H23BrN2O2S B2528120 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide CAS No. 1023572-97-5](/img/structure/B2528120.png)
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide
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Overview
Description
The compound "N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural and functional characteristics of similar benzamide derivatives discussed in the literature.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, including condensation, chlorination, and the formation of amide bonds. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was characterized by spectroscopic methods such as H-1 NMR, C-13 NMR, MS, and IR . These methods are likely applicable to the synthesis and characterization of the compound .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the crystal structure of benzamide derivatives. For example, two polymorphs of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide were analyzed, revealing their monoclinic system and the formation of hydrogen bonds between amide groups . The crystal structure of other benzamide derivatives also showed monoclinic space groups with specific unit cell parameters, and the presence of intramolecular hydrogen bonds was noted . These findings suggest that the compound "this compound" may also exhibit similar crystalline features and hydrogen bonding patterns.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including interactions with biological targets. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide showed high affinity for dopamine D4 receptors, indicating its potential in receptor-ligand interactions . The anion binding properties of N-(o-methoxybenzamido)thioureas were enhanced by intramolecular hydrogen bonds . These studies suggest that the compound may also engage in specific chemical reactions based on its functional groups and molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the reversed-phase liquid chromatographic retention of N-ethylbenzamides was studied, showing that substituents at specific positions affect retention times . The molecular electrostatic potential and HOMO-LUMO energies of benzamide derivatives were calculated using DFT, providing insights into their reactivity . These properties are crucial for understanding the behavior of "this compound" in various environments and its potential biological activities.
Scientific Research Applications
Anticancer Properties
One notable application of compounds related to N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide is in the field of cancer research. The study of anticancer indole-based chalcones, which share a structural relation, has revealed their potential for antiproliferative activity. These compounds' interactions are mainly governed by hydrogen bonds, π···π stacking interactions, and their molecular polarity, which is determined through density functional theory (DFT) calculations. Such properties suggest their utility in designing compounds with targeted anticancer properties (Badria et al., 2019).
Antioxidant Activity
Nitrogen-containing bromophenols isolated from marine red algae have demonstrated potent scavenging activity against radicals, hinting at the potential antioxidant applications of structurally similar compounds. These findings indicate a promising avenue for the application of such compounds in food and pharmaceutical fields as natural antioxidants, highlighting their significance beyond anticancer applications (Li et al., 2012).
Impurities in Pharmaceutical Drugs
The identification and characterization of novel impurities in pharmaceutical drugs, such as Repaglinide, emphasize the importance of understanding and controlling the synthesis and stability of complex organic compounds, including this compound. These studies are crucial for ensuring the safety and efficacy of pharmaceutical products (Kancherla et al., 2018).
Molecular Structure Analysis
Research on the molecular structure of related compounds, such as anilides of 2,2'-thiodibenzoic acid, provides insight into the interactions and conformational preferences that govern their biological activities. Understanding these molecular interactions is essential for the rational design of new therapeutic agents with improved efficacy and reduced toxicity (Helliwell et al., 2012).
Antimicrobial Properties
Compounds with a similar structural framework have been evaluated for their antimicrobial properties, indicating the potential for developing new antibacterial and antifungal agents. The synthesis and screening of novel derivatives for antimicrobial activity against various pathogens are critical for addressing the growing issue of antibiotic resistance (Desai et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O2S/c1-2-30-20-13-9-18(10-14-20)25(29)27-15-16-31-24-21-5-3-4-6-22(21)28-23(24)17-7-11-19(26)12-8-17/h3-14,28H,2,15-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEXADARJOFAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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